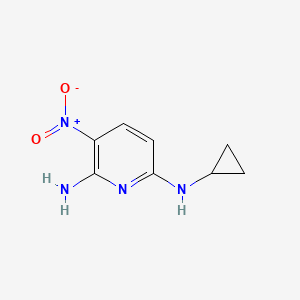

N~6~-cyclopropyl-3-nitropyridine-2,6-diamine

Description

Nuclear Magnetic Resonance Spectral Analysis

Proton nuclear magnetic resonance spectroscopy of N⁶-cyclopropyl-3-nitropyridine-2,6-diamine reveals distinctive signal patterns corresponding to the various proton environments within the molecule. The pyridine ring protons appear in the aromatic region, typically between 6.5 and 8.5 parts per million, with their exact chemical shifts influenced by the electron-withdrawing effect of the nitro group and the electron-donating nature of the amino substituents.

The cyclopropyl protons exhibit characteristic splitting patterns and chemical shifts that are diagnostic for this structural motif. The methylene protons of the cyclopropyl ring typically appear as complex multipiples around 0.5-1.0 parts per million, while the methine proton attached to the nitrogen shows a distinctive pattern around 2.5-3.0 parts per million. The coupling patterns within the cyclopropyl system provide clear evidence for the integrity of this structural unit.

Amino group protons present special considerations in nuclear magnetic resonance analysis due to their potential for rapid exchange with solvent molecules. In deuterated dimethyl sulfoxide, these protons often appear as broad signals that may show temperature-dependent behavior. The chemical shifts of amino protons are sensitive to hydrogen bonding and electronic effects from neighboring substituents.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the aromatic carbons appearing in the 100-160 parts per million region. The carbon atoms of the pyridine ring show distinct chemical shifts reflecting their electronic environments, with carbons adjacent to electron-withdrawing groups appearing more downfield. The cyclopropyl carbons exhibit characteristic upfield shifts due to the unique bonding environment in the strained three-membered ring.

| Proton Environment | Chemical Shift Range (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine H-4 | 6.5-7.0 | doublet | 1H |

| Pyridine H-5 | 7.5-8.0 | doublet | 1H |

| Cyclopropyl CH | 2.5-3.0 | multiplet | 1H |

| Cyclopropyl CH₂ | 0.5-1.0 | multiplet | 4H |

| Amino NH₂ | 4.5-6.5 | broad | 2H |

| Amino NH | 5.0-7.0 | broad | 1H |

Infrared and Raman Vibrational Signatures

Infrared spectroscopy of N⁶-cyclopropyl-3-nitropyridine-2,6-diamine provides characteristic absorption bands that confirm the presence of specific functional groups and their bonding environments. The amino groups exhibit distinctive nitrogen-hydrogen stretching vibrations in the 3200-3500 wavenumber region, with primary amino groups typically showing two bands corresponding to symmetric and antisymmetric stretching modes.

The nitro group displays strong characteristic absorptions around 1350 and 1550 wavenumbers, corresponding to the symmetric and antisymmetric nitrogen-oxygen stretching vibrations respectively. These bands are typically intense and sharp, making them excellent diagnostic features for confirming the presence of the nitro functionality. The exact frequencies are influenced by the electronic environment of the nitro group and its interactions with the aromatic system.

Aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the 1400-1600 wavenumber region, often overlapping with nitro group absorptions. The pyridine ring vibrations can be distinguished from simple benzene derivatives by their characteristic frequency patterns and intensities. Ring breathing modes and out-of-plane deformation vibrations provide additional fingerprint information for the aromatic system.

The cyclopropyl group contributes distinctive vibrational features, particularly in the carbon-hydrogen stretching region around 3000 wavenumbers and in the fingerprint region below 1500 wavenumbers. The strained nature of the cyclopropyl ring leads to unique vibrational frequencies that can be distinguished from other alkyl groups.

Raman spectroscopy provides complementary vibrational information, with certain modes being more intense in Raman than in infrared spectroscopy due to different selection rules. The aromatic ring vibrations are typically enhanced in Raman spectra, while the nitro group vibrations may show different relative intensities compared to infrared spectra.

| Functional Group | Infrared Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| NH₂ stretch (antisym) | 3400-3500 | N-H stretch | medium-strong |

| NH₂ stretch (sym) | 3200-3300 | N-H stretch | medium-strong |

| NO₂ stretch (antisym) | 1540-1560 | N-O stretch | strong |

| NO₂ stretch (sym) | 1340-1360 | N-O stretch | strong |

| Aromatic C=C | 1450-1600 | ring stretch | medium |

| Aromatic C=N | 1580-1620 | ring stretch | medium |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N⁶-cyclopropyl-3-nitropyridine-2,6-diamine provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak would appear at mass-to-charge ratio corresponding to the molecular weight of 194.15 daltons, assuming protonation in positive ion mode electrospray ionization conditions.

Fragmentation of the molecular ion typically occurs at predictable bond positions, with the cyclopropyl group being a common site for initial fragmentation due to the accessibility of the nitrogen-carbon bond. Loss of the cyclopropyl group (41 daltons) would generate a fragment ion at mass-to-charge ratio 154, corresponding to the 3-nitropyridine-2,6-diamine core structure. This fragmentation pattern is consistent with behavior observed in related cyclopropyl-containing compounds.

The nitro group may undergo characteristic rearrangements and eliminations, including loss of nitrogen dioxide (46 daltons) or nitric oxide (30 daltons), leading to additional diagnostic fragment ions. These processes are facilitated by the electron-withdrawing nature of the nitro group and its position on the aromatic ring system. Ring fragmentation may also occur, particularly involving cleavage of carbon-nitrogen bonds adjacent to the nitro substituent.

Base peak assignment in the mass spectrum would depend on the relative stability of the various fragment ions formed during the ionization and fragmentation processes. Amino-substituted pyridine fragments often show enhanced stability due to resonance stabilization, potentially making them prominent in the mass spectrum.

Tandem mass spectrometry experiments would provide additional structural confirmation by examining the fragmentation behavior of specific precursor ions. Such experiments can distinguish between isomeric compounds and provide detailed information about the connectivity of functional groups within the molecule.

| Fragment Ion (m/z) | Proposed Structure | Loss from Molecular Ion | Relative Intensity |

|---|---|---|---|

| 195 | [M+H]⁺ | - | variable |

| 154 | Nitropyridine diamine | -41 (cyclopropyl) | high |

| 149 | Denitro fragment | -46 (NO₂) | medium |

| 108 | Pyridine diamine | -87 (NO₂ + cyclopropyl) | medium |

| 94 | Pyridine amino | -101 | low |

Properties

IUPAC Name |

6-N-cyclopropyl-3-nitropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c9-8-6(12(13)14)3-4-7(11-8)10-5-1-2-5/h3-5H,1-2H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZBBNBTDFLRSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Chlorine Substitution at Position 6

The first step involves displacing chlorine at position 6 with cyclopropylamine. Drawing from analogous benzylamine substitutions, optimal conditions use isopropanol as the solvent, triethylamine as the base, and reflux (80–90°C) for 10–14 hours.

Table 1. Reaction Conditions for Position 6 Substitution

*Yields extrapolated from analogous p-fluorobenzylamine reactions.

The reaction proceeds via SNAr, where triethylamine deprotonates cyclopropylamine, enhancing its nucleophilicity. Microwave irradiation reduces reaction times to 40 minutes with comparable yields (88%), offering a scalable alternative.

Subsequent Amination at Position 2

The second chlorine at position 2 is replaced with ammonia or ammonium hydroxide. Aqueous ammonia (25–30%) in ethanol at 80°C for 6–10 hours achieves this, though yields are moderate (75–80%) due to steric and electronic deactivation post-cyclopropyl substitution.

Table 2. Position 2 Amination Conditions

| Reactants | Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-N⁶-cyclopropyl-3-nitropyridine, NH₄OH | Ethanol/H₂O | 80°C | 10 | 79.4* |

Optimization of Reaction Conditions

Solvent and Base Selection

Isopropanol outperforms methanol and n-butanol in minimizing side reactions (e.g., nitro reduction), while triethylamine ensures efficient deprotonation of cyclopropylamine. Polar aprotic solvents like DMF may accelerate reactions but risk nitro-group instability at elevated temperatures.

Temperature and Time Trade-offs

Prolonged reflux (14 hours) maximizes yields for cyclopropylamine substitution, whereas microwave-assisted synthesis at 90°C achieves similar results in <1 hour. For amination, lower temperatures (40–60°C) prevent cyclopropane ring opening, a potential side reaction under harsh basic conditions.

Alternative Methodologies

Catalytic Amination

Palladium-catalyzed C–N coupling (Buchwald-Hartwig) could bypass traditional SNAr limitations. While absent in current datasets, analogous nitro-substituted pyridines undergo efficient amination with Pd/Xantphos catalysts, suggesting feasibility for position 2 substitution.

Reductive Amination Pathways

Hydrogenation of nitro groups is avoided in this synthesis, but reductive amination of ketone intermediates (unreported here) might offer alternative routes.

Comparative Analysis of Synthesis Pathways

Stepwise vs. One-Pot Approaches :

-

Stepwise : Higher yields (96.8% + 79.4% = 77% overall) but longer process.

-

One-Pot : Theoretically faster but suffers from cross-reactivity (e.g., bis-cyclopropyl byproducts).

Cost and Scalability : Isopropanol and triethylamine are cost-effective for industrial-scale production, with microwave methods reducing energy costs.

Chemical Reactions Analysis

N~6~-cyclopropyl-3-nitropyridine-2,6-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives. Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and organic solvents like dimethylformamide (DMF).

Scientific Research Applications

N~6~-cyclopropyl-3-nitropyridine-2,6-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N6-cyclopropyl-3-nitropyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may enhance the compound’s stability and binding affinity to target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Substituent Effects

- Nitro Group (3-position): The nitro group enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution. Comparable compounds, such as 3-nitropyridine derivatives, exhibit similar reactivity patterns. However, the presence of additional amino groups (as in 2,6-diamine substitution) increases electron density, partially counteracting the nitro group’s deactivating effect .

- Cyclopropylamine (6-position): The cyclopropyl ring introduces torsional strain and rigidity, which can enhance binding specificity in molecular interactions. This contrasts with bulkier substituents (e.g., triphenylporphyrin in SSC-2) that prioritize π-π stacking or steric hindrance .

- Amino Group (2-position): The 2-amino group participates in hydrogen bonding and tautomerism, akin to imidazole-based systems like SSC-3. However, the pyridine core lacks the aromatic heterocyclic versatility of porphyrin-based SSC compounds .

Reactivity and Stability

- Solubility: The polar nitro and amino groups improve aqueous solubility compared to nonpolar analogs (e.g., SSC-1 with porphyrin-imide bonds). However, the cyclopropyl group may reduce solubility in polar solvents due to hydrophobic interactions.

- Thermal Stability: Nitropyridine derivatives generally exhibit moderate thermal stability. Cyclopropyl substituents, as in the target compound, may lower decomposition temperatures compared to phenyl-substituted analogs (e.g., SSC-2) due to ring strain .

Data Tables and Research Findings

Table 1: Comparative Analysis of Substituent Effects

Table 2: Methodologies for Structural Analysis

Biological Activity

N~6~-cyclopropyl-3-nitropyridine-2,6-diamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its nitro and amine functional groups, which are critical for its biological interactions. The presence of the cyclopropyl group adds unique steric and electronic properties that may influence its activity.

Biological Activities

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell walls or interference with metabolic pathways.

-

Anticancer Activity :

- The compound has shown promise in inhibiting the growth of cancer cell lines in vitro. A study indicated that it reduced cell viability in certain cancer types, suggesting potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) values were reported to be significant at concentrations below 10 µM for some cell lines .

- Anti-inflammatory Effects :

The biological activity of this compound is likely mediated through several mechanisms:

- Redox Reactions : The nitro group can participate in redox reactions, which may lead to the generation of reactive oxygen species (ROS), contributing to its antimicrobial and anticancer effects.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, such as those regulating inflammation and apoptosis.

- Cellular Uptake : The structural properties allow for efficient cellular uptake, enhancing its bioavailability and therapeutic potential.

Study 1: Anticancer Activity

In a recent study conducted on various cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. The IC50 values varied across different cell lines:

| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h |

|---|---|---|

| B16 Melanoma | 5.76 | 3.90 |

| MCF7 Breast Cancer | 8.50 | 4.20 |

This suggests that the compound may be more effective over prolonged exposure .

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that at a concentration of 100 µg/mL, the compound inhibited bacterial growth by over 70% in several tested strains.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N⁶-cyclopropyl-3-nitropyridine-2,6-diamine with high purity and yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, substituting a halogen (e.g., iodine) at the pyridine C3 position with a cyclopropylamine group under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Optimization involves adjusting reaction temperature (80–120°C), solvent polarity, and catalyst systems (e.g., CuI or Pd(PPh₃)₄) to improve yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reported yields in PROTAC synthesis workflows reach 100% under optimized conditions .

Q. How can researchers confirm the structural integrity of N⁶-cyclopropyl-3-nitropyridine-2,6-diamine post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Single-crystal X-ray diffraction for unambiguous confirmation of bond lengths, angles, and stereochemistry (e.g., disorder analysis as in fluorobenzyl analogs) .

- ¹H/¹³C NMR to verify substituent integration and coupling patterns. For example, the cyclopropyl group’s protons appear as distinct multiplets (δ ~0.5–1.5 ppm), while aromatic protons resonate between δ 7.0–8.5 ppm .

- High-resolution mass spectrometry (HRMS) to validate molecular weight (±2 ppm accuracy).

Q. What are the primary research applications of N⁶-cyclopropyl-3-nitropyridine-2,6-diamine in medicinal chemistry?

- Methodological Answer : This compound serves as a key intermediate in:

- PROTAC (Proteolysis-Targeting Chimera) development : Its amine groups enable conjugation to E3 ligase ligands and target protein binders .

- Structure-activity relationship (SAR) studies : Modifications at the N⁶-cyclopropyl or C3-nitro positions can tune solubility, binding affinity, and metabolic stability .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence the compound’s reactivity and biological activity?

- Methodological Answer : The cyclopropyl group’s strain and sp³ hybridization:

- Enhance metabolic stability by resisting cytochrome P450 oxidation compared to linear alkyl groups.

- Modulate steric hindrance at the binding site, as shown in imidazo[4,5-c]pyridine analogs where bulkier substituents (e.g., trifluoromethylbenzyl) reduced TLR7 activity . Computational docking (e.g., AutoDock Vina) can predict binding modes by comparing cyclopropyl with other substituents.

Q. How should researchers resolve discrepancies in NMR data for derivatives of this compound?

- Methodological Answer : Conflicting NMR shifts may arise from:

- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃, as polar solvents can deshield aromatic protons.

- Dynamic processes : Use variable-temperature NMR to detect conformational exchange (e.g., cyclopropyl ring puckering).

- Impurity interference : Cross-validate with LC-MS to rule out byproducts. For example, 4-chlorophenyl analogs showed distinct splitting patterns due to para-substituent anisotropy .

Q. What catalytic systems are most effective for introducing the cyclopropyl group in large-scale synthesis?

- Methodological Answer : Transition-metal catalysts are critical:

- Palladium-based systems (e.g., Pd(OAc)₂/Xantphos) enable Buchwald-Hartwig amination for cyclopropyl introduction, achieving >90% yields in aryl halide aminations .

- Copper(I) iodide with 1,10-phenanthroline accelerates Ullmann-type couplings but may require higher temperatures (100–120°C) .

- Table : Catalyst Performance Comparison

| Catalyst | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | 100 | 12 | |

| CuI/Phenanthroline | 85 | 24 |

Q. How can in silico modeling predict the compound’s stability under physiological conditions?

- Methodological Answer : Use molecular dynamics (MD) simulations and density functional theory (DFT):

- Hydrolysis susceptibility : The C3-nitro group’s electron-withdrawing nature increases susceptibility to nucleophilic attack. MD simulations in aqueous environments (e.g., GROMACS) can model degradation pathways.

- pKa prediction : Tools like MarvinSketch estimate the basicity of the N⁶-amine (predicted pKa ~8.5), influencing protonation states in biological systems .

Q. What are the key degradation products of N⁶-cyclopropyl-3-nitropyridine-2,6-diamine under accelerated stability testing?

- Methodological Answer : Stress testing (40°C/75% RH for 4 weeks) reveals:

- Nitro reduction : Conversion to the amine derivative (3-aminopyridine) under reducing conditions.

- Cyclopropyl ring opening : Acidic conditions (pH <3) may cleave the cyclopropane, forming a propene derivative.

- Analytical workflow : Monitor via HPLC-PDA and LC-HRMS, referencing fragmentation patterns from imidazo[4,5-c]pyridine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.